molecular formula C12H20N4O3 B137307 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione CAS No. 132716-86-0

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

Cat. No. B137307
Key on ui cas rn: 132716-86-0
M. Wt: 268.31 g/mol
InChI Key: PXMMTJQTHPZPJP-UHFFFAOYSA-N
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Patent
US05773423

Procedure details

To a mixture of 1,3-di-n-butyl-6-amino-uracil g, 112.8 mmol), glacial acetic acid (10 ml), and 6N HCl (18.8 ml) in water (500 ml) was added dropwise a solution of sodium nitrite (7.78, g, 112.8 mmol) in water (30 ml) on ice bath. The reaction mixture was stirred for 30 min. The violet solid was collected by filtration and washed with water (2×20 ml), dried for 2 days at 60° C. in a vacuum oven to yield 6-amino-1,3-di-n-butyl-5-nitroso-uracil (24.99 g, 82.6%), m.p. 199°-205° C.; 1H NMR (CDCl3) δ0.97-1.01 (m, 6H, 2×CH3), 1.36-1.49 (m, 4H, 2×CH2), 1.62-1.74 (m, 4H, 2×CH2), 3.94 (t, J=7.8 Hz, 2H, N--CH2), 4.08 (t, J=7.5 Hz, 2H, N--CH2), 6.46 (br s, 2H, NH2). Anal. Calc'd for C12H20N4O3 : C, 53.72; H, 7.51; N, 20.88; Found: C, 54.37; H, 7.67; N, 20.65.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
18.8 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
112.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:12]([NH2:13])=[CH:11][C:9](=[O:10])[N:8]([CH2:14][CH2:15][CH2:16][CH3:17])[C:6]1=[O:7])[CH2:2][CH2:3][CH3:4].C(O)(=O)C.Cl.[N:23]([O-])=[O:24].[Na+]>O>[NH2:13][C:12]1[N:5]([CH2:1][CH2:2][CH2:3][CH3:4])[C:6](=[O:7])[N:8]([CH2:14][CH2:15][CH2:16][CH3:17])[C:9](=[O:10])[C:11]=1[N:23]=[O:24] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(=O)N(C(=O)C=C1N)CCCC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
18.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
112.8 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The violet solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried for 2 days at 60° C. in a vacuum oven
Duration
2 d

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(N(C(N1CCCC)=O)CCCC)=O)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.99 g
YIELD: PERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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